1-(Naphthylsulphonyl)-5-oxo-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthylsulphonyl)-5-oxo-L-proline is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthylsulphonyl group attached to a 5-oxo-L-proline backbone, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthylsulphonyl)-5-oxo-L-proline typically involves the sulfonylation of 5-oxo-L-proline with a naphthylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of automated systems for precise control of temperature and reagent addition
- Implementation of purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthylsulphonyl)-5-oxo-L-proline can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Naphthoquinones
Reduction: Sulfides
Substitution: Naphthyl-substituted derivatives
Scientific Research Applications
1-(Naphthylsulphonyl)-5-oxo-L-proline has been explored for its applications in various scientific domains:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-(Naphthylsulphonyl)-5-oxo-L-proline exerts its effects is primarily through its interaction with specific molecular targets. The naphthylsulphonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The 5-oxo-L-proline backbone may facilitate binding to active sites, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Naphthol: Shares the naphthyl group but lacks the sulfonyl and proline components.
5-Oxo-L-proline: Contains the proline backbone but lacks the naphthylsulphonyl group.
Naphthylsulfonamide: Contains the naphthylsulphonyl group but lacks the proline backbone.
Uniqueness: 1-(Naphthylsulphonyl)-5-oxo-L-proline is unique due to the combination of the naphthylsulphonyl group and the 5-oxo-L-proline backbone. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
CAS No. |
26774-80-1 |
---|---|
Molecular Formula |
C15H13NO5S |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(2S)-1-naphthalen-1-ylsulfonyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H13NO5S/c17-14-9-8-12(15(18)19)16(14)22(20,21)13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9H2,(H,18,19)/t12-/m0/s1 |
InChI Key |
CJHLTELXCRYESZ-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.